ZM 449829 -

ZM 449829

Catalog Number: EVT-254070
CAS Number:
Molecular Formula: C13H10O
Molecular Weight: 182.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent, selective inhibitor of Janus tyrosine kinase 3 (JAK3) which binds competitively to the JAK3 ATP site. pIC50 values are 6.8, 5.0, 4.7, and < 5.0 for JAK3, EGFR, JAK1 and CDK4 respectively. Inhibits STAT-5 phosphorylation and T cell proliferation.
Synthesis Analysis

The synthesis of ZM 449829 involves several advanced organic chemistry techniques. One prominent method includes the use of palladium-mediated reactions for carbon-11 radiolabeling, which facilitates its application in imaging studies. The compound can be synthesized through a Michael addition reaction, where it acts as a Michael acceptor, leading to irreversible inhibition of transglutaminase type 2 (TG2) .

Technical details surrounding its synthesis include:

  • Palladium-mediated one-pot [^11C]CO aminocarbonylation: This method allows for the incorporation of carbon-11 into the compound, enhancing its utility in positron emission tomography (PET) imaging.
  • Retro Michael reaction: ZM 449829 can be derived from other precursor compounds through this reaction mechanism, highlighting its versatility in synthetic pathways .
Molecular Structure Analysis

ZM 449829's molecular structure is characterized by its specific arrangement of atoms that facilitates its interaction with biological targets. The compound's structure includes:

  • A core pyridine ring.
  • Functional groups that enhance its binding affinity to JAK3.

Data regarding the molecular weight and structural formula are essential for understanding its reactivity and interactions:

  • Molecular Formula: C₁₄H₁₈N₄O
  • Molecular Weight: Approximately 258.32 g/mol.

Spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) are typically employed to confirm the structural integrity of synthesized ZM 449829 .

Chemical Reactions Analysis

ZM 449829 participates in several chemical reactions that are crucial for its function as an inhibitor. Key reactions include:

  • Michael Addition: This reaction is fundamental for the irreversible inhibition of TG2, where ZM 449829 acts as a Michael acceptor.
  • Competitive Inhibition: The compound binds to the ATP site of JAK3, preventing substrate phosphorylation and subsequent signaling pathways involved in cell proliferation.

These reactions highlight ZM 449829's role in modulating kinase activity, which is significant in cancer biology and therapeutic interventions .

Mechanism of Action

The mechanism of action for ZM 449829 primarily revolves around its inhibition of JAK3. Upon binding to the ATP site, ZM 449829 prevents the phosphorylation of downstream signaling molecules that are essential for cellular growth and survival. This inhibition leads to:

  • Reduced cell proliferation: Particularly observed in cancer cells where JAK3 plays a pivotal role.
  • Induction of apoptosis: The compound can trigger programmed cell death pathways when combined with oxidative stress agents like hydrogen peroxide .

Data supporting this mechanism indicate that ZM 449829 effectively reduces tumor cell viability when used in conjunction with other therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of ZM 449829 contribute to its functionality as a research tool:

  • Solubility: The compound's solubility characteristics influence its bioavailability and efficacy in biological assays.
  • Stability: Understanding the stability under physiological conditions is critical for its application in vivo.

Relevant analyses often include:

  • Melting point determination.
  • Stability assessments under various pH conditions.

These properties are essential for optimizing experimental conditions when using ZM 449829 in laboratory settings .

Applications

ZM 449829 has several scientific applications, primarily within pharmacological research:

  • Cancer Research: Its role as a JAK3 inhibitor makes it a candidate for studies targeting hematological malignancies and solid tumors.
  • Inflammatory Diseases: The compound's ability to modulate immune responses positions it as a potential therapeutic agent against autoimmune disorders.

Research continues to explore the full spectrum of applications for ZM 449829, particularly regarding combination therapies aimed at enhancing anticancer efficacy while minimizing side effects associated with traditional treatments .

Introduction to ZM 449829 as a Multitarget Pharmacological Agent

Historical Context of ZM 449829 in Kinase and Transglutaminase Inhibition Research

ZM 449829 (1-(2-naphthalenyl)-2-propen-1-one) emerged in early kinase research as a selective inhibitor targeting Janus kinase 3 (JAK3), with initial studies characterizing its ATP-competitive binding mechanism and isoform selectivity. Discovered through structure-activity relationship (SAR) optimization of naphthyl ketone scaffolds, it demonstrated a pIC₅₀ of 6.8 against JAK3—significantly outperforming its activity against JAK1 (pIC₅₀ = 4.7) and EGFR (pIC₅₀ = 5.0) [1] [5]. This selectivity profile positioned it as a critical pharmacological tool for dissecting JAK3-dependent signaling pathways, particularly in immune cell regulation [4] [5].

A pivotal expansion of its pharmacological significance occurred in 2008 when high-throughput screening of drug libraries revealed unexpected potency against tissue transglutaminase (TGM2). ZM 449829 exhibited an IC₅₀ of 5 nM against TGM2—a calcium-dependent crosslinking enzyme implicated in protein misfolding disorders—making it one of the most potent small-molecule TGM2 inhibitors identified at the time [2] [3]. This dual-target nature transformed its status from a kinase-selective probe to a multitarget agent with applications in oncology, immunology, and neurodegenerative disease research.

Table 1: Fundamental Properties of ZM 449829

PropertyValue
CAS Number4452-06-6
Molecular FormulaC₁₃H₁₀O
Molecular Weight182.22 g/mol
IUPAC Name1-(naphthalen-2-yl)prop-2-en-1-one
Key TargetsJAK3, TGM2

Dual Role in JAK3 and Tissue Transglutaminase (TGM2) Inhibition: Mechanistic Implications

JAK3 Inhibition and Immunomodulatory EffectsZM 449829 binds reversibly to the ATP-binding pocket of JAK3, disrupting its phosphorylation cascade. This inhibition blocks downstream STAT5 activation, evidenced by suppression of IL-2-induced STAT5 phosphorylation in NK cells at 1 μM [1] [5]. The compound’s selectivity arises from strategic interactions with JAK3’s unique catalytic domain residues, explaining its 100-fold selectivity over JAK1 [4] [9]. Functionally, this translates to suppressed T-cell proliferation and cytokine signaling, highlighting its relevance in autoimmune and inflammatory conditions [4] [10].

TGM2 Inhibition and Structural MechanismIn TGM2 inhibition, ZM 449829 operates via a thiol-dependent mechanism. TGM2 activation requires reduction of a cysteine residue (Cys277) within its catalytic core. ZM 449829 exploits this vulnerability, acting as a covalent modifier that disrupts the enzyme’s crosslinking activity. Its metabolite precursor, ZM39923, also inhibits TGM2 (IC₅₀ = 10 nM), but ZM 449829 shows enhanced potency (IC₅₀ = 5 nM) due to superior electrophile accessibility [2] [3]. This activity is calcium-independent and reversible under physiological reductants, suggesting allosteric modulation beyond simple covalent adduct formation [2] [8].

Table 2: Selectivity Profile of ZM 449829 Across Key Targets

TargetpIC₅₀/IC₅₀Selectivity vs. JAK3Functional Consequence
JAK3pIC₅₀ = 6.8ReferenceBlocks STAT5 phosphorylation
TGM2IC₅₀ = 5 nM>200-fold vs. JAK1Inhibits protein crosslinking
JAK1pIC₅₀ = 4.712.6-fold lowerMinimal impact on γ-chain cytokines
EGFRpIC₅₀ = 5.06.3-fold lowerNo significant cellular effects

Therapeutic Implications of Dual InhibitionThe convergence of JAK3 and TGM2 inhibition opens unique therapeutic avenues:

  • Neurodegenerative Diseases: In Drosophila models of polyglutamine disorders (e.g., Machado-Joseph disease), ZM 449829 reduced protein aggregation and improved neuronal survival by inhibiting TGM2-mediated crosslinking of pathogenic protein substrates [2] [3].
  • Oncology: JAK3 inhibition suppresses proliferation in hematological malignancies, while coincident TGM2 blockade may counteract therapy resistance driven by extracellular matrix remodeling [6] [9].
  • Autoimmunity: Dual action potentially synergizes to dampen immune cell activation (via JAK3) and autoantigen presentation (via TGM2 inhibition) [4] [10].

Table 3: Comparative Efficacy of TGM2 Inhibitors Identified in Library Screens

InhibitorIC₅₀ vs. TGM2Mechanism
ZM 4498295 nMThiol-dependent, covalent
ZM3992310 nMProdrug to ZM 449829
Tyrphostin 47~1 µMCompetitive
Vitamin K₃>10 µMRedox modulation

The mechanistic divergence between its kinase and transglutaminase inhibition underscores ZM 449829’s value as a chemical probe: JAK3 inhibition is ATP-competitive and reversible, while TGM2 inhibition leverages covalent, redox-dependent mechanisms. This duality necessitates careful interpretation of cellular phenotypes but offers unparalleled opportunities for dissecting cross-pathway interactions in disease models [2] [3] [5]. Future inhibitor design may exploit this scaffold to develop isoform-specific TGM2 or JAK3 therapeutics with refined pharmacokinetic profiles.

Properties

Product Name

ZM 449829

Molecular Formula

C13H10O

Molecular Weight

182.22

Synonyms

1-(2-Naphthalenyl)-2-propen-1-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.